cis-Captafol-d6
Description
Properties
Molecular Formula |
C₁₀H₃D₆Cl₄NO₂S |
|---|---|
Molecular Weight |
355.1 |
Synonyms |
(3aR,7aS)-rel-3a,4,7,7a-Tetrahydro-2-[(1,1,2,2-tetrachloroethyl)thio]-1H-isoindole-1,3(2H)-dione-d6; _x000B_cis-3a,4,7,7a-Tetrahydro-2-[(1,1,2,2-tetrachloroethyl)thio]-1H-isoindole-1,3(2H)-dione-d6; cis-N-[(1,1,2,2-Tetrachloroethyl)thio]-4-cyclohexene-1,2-d |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies for Cis Captafol D6
Synthetic Strategies for Deuteration of Captafol (B1668290) to Yield Cis-Captafol-d6
The synthesis of this compound is most effectively achieved through a "construction" or "total synthesis" approach, which involves using an isotopically labeled precursor rather than attempting a late-stage hydrogen-deuterium exchange on the final molecule. d-nb.info This strategy ensures precise control over the location and number of deuterium (B1214612) atoms incorporated.
The established synthesis for the non-labeled parent compound, Captafol, involves the reaction of 1,2,3,6-tetrahydrophthalimide (B42971) (THPI) with trichloromethanesulfenyl chloride in the presence of a base like sodium hydroxide. nih.gov Following this established pathway, the synthesis of this compound utilizes a deuterated version of the starting imide.
The key labeled precursor is cis-1,2,3,6-Tetrahydrophthalimide (ring-3,3,4,5,6,6-d6) . isotope.com This compound has deuterium atoms specifically replacing the hydrogen atoms on the cyclohexene (B86901) ring, which is the site of deuteration in the final this compound product. The synthesis proceeds as follows:
Starting Material : The synthesis begins with commercially available cis-1,2,3,6-Tetrahydrophthalimide (ring-3,3,4,5,6,6-d6), which has the molecular formula C₈H₃D₆NO₂. isotope.com
Reaction : This deuterated precursor is reacted with 1,1,2,2-tetrachloroethylsulfenyl chloride.
Conditions : The reaction is typically carried out in the presence of a base to facilitate the formation of the N-S bond.
Product : The resulting product is this compound, with six deuterium atoms located on the tetrahydroisoindole ring system.
This method is advantageous because it builds the isotopic label into the molecular backbone from a well-defined, pre-labeled starting material, ensuring high isotopic purity and precise positional isomerism.
Spectroscopic Characterization Techniques for Confirming Deuteration Purity and Positional Isomerism in this compound
To verify the successful synthesis and confirm the isotopic purity of this compound, several spectroscopic techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for this characterization. nih.govansto.gov.au
NMR spectroscopy is a powerful, non-destructive technique for confirming the position and extent of deuterium incorporation. ansto.gov.au
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of unlabeled cis-Captafol, characteristic signals appear for the protons on the cyclohexene ring. For this compound, these signals are expected to be absent or significantly reduced in intensity, corresponding directly to the positions where hydrogen atoms have been replaced by deuterium. isotope.com The disappearance of these specific proton signals provides clear evidence of successful deuteration at the intended sites.
²H NMR (Deuterium NMR) : A complementary ²H NMR experiment can be performed to directly observe the deuterium nuclei. The spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the cyclohexene ring, confirming their presence and location.
| Assignment | Expected Signal in Cis-Captafol (Unlabeled) | Expected Signal in this compound | Reason for Change |
|---|---|---|---|
| Cyclohexene Allylic Protons (4H) | Present | Absent | Replacement of H with D |
| Cyclohexene Vinylic Protons (2H) | Present | Absent | Replacement of H with D |
| Tetrachloroethyl Proton (1H) | Present | Present | This position is not deuterated |
HRMS is used to determine the precise mass of the molecule, which confirms the incorporation of the deuterium atoms by measuring the corresponding increase in molecular weight. Each deuterium (²H) atom adds approximately 1.006 Da to the mass compared to a protium (B1232500) (¹H) atom.
The molecular formula for unlabeled cis-Captafol is C₁₀H₉Cl₄NO₂S, with a monoisotopic mass of approximately 346.91 Da. isotope.com For this compound, the molecular formula is C₁₀H₃D₆Cl₄NO₂S. The incorporation of six deuterium atoms results in a predictable mass increase. HRMS analysis can distinguish between the unlabeled compound and its deuterated isotopologue with high accuracy, confirming the successful synthesis.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |
|---|---|---|---|
| cis-Captafol | C₁₀H₉Cl₄NO₂S | 346.9108 | - |
| This compound | C₁₀H₃D₆Cl₄NO₂S | 352.9484 | +6.0376 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration
Considerations for Isotopic Enrichment Levels and Long-Term Stability of this compound in Research Applications
For this compound to function effectively as an internal standard, both its isotopic purity and long-term stability must be high.
Isotopic Enrichment : Isotopic enrichment refers to the percentage of labeled molecules that contain the desired number of deuterium atoms. High enrichment (typically >98%) is crucial for accurate quantification to minimize interference from any unlabeled or partially labeled species. isotope.com The use of a highly enriched precursor like cis-1,2,3,6-Tetrahydrophthalimide (ring-d6, 98%) helps ensure the final product meets these high purity standards. isotope.com
Long-Term Stability : The stability of the labeled standard under storage and experimental conditions is critical to prevent degradation or isotopic exchange. The parent compound, Captafol, is known to be susceptible to hydrolysis and decomposes at its melting point. aip.org The precursor, THPI, should be stored away from moisture. polynt.com Therefore, this compound should be stored in a cool, dry environment, protected from light and moisture to maintain its chemical and isotopic integrity. Potential back-exchange of deuterium for hydrogen is generally low for C-D bonds on a stable carbocyclic ring under typical analytical conditions (e.g., neutral pH), ensuring the label's stability during its use in research applications.
Advanced Analytical Method Development and Validation for Cis Captafol D6 and Its Applications in Environmental and Agro Food Matrices
Optimization of Chromatographic Separation Techniques for Cis-Captafol-d6
Effective chromatographic separation is the cornerstone of accurate quantification. Both liquid and gas chromatography techniques have been optimized for the analysis of this compound, each with specific considerations.
Liquid Chromatography (LC) Methodologies (e.g., HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) have emerged as robust techniques for the analysis of thermally labile compounds like captafol (B1668290) and its deuterated standard. epa.govresearchgate.net The primary advantage of LC-based methods is the avoidance of high temperatures during sample introduction, which can cause degradation of the target analytes. epa.gov
Method development often involves a systematic screening of critical parameters, including stationary phase chemistry, mobile phase composition (including organic solvent and pH), and gradient elution programs. lcms.cz For instance, a common approach involves using a C18 stationary phase with a gradient of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in mass spectrometry. lcms.czeurl-pesticides.eu The use of sub-3 µm particle columns in UHPLC systems allows for higher efficiency separations, resulting in faster analysis times and better resolution compared to traditional HPLC methods. waters.com
An improved LC-tandem mass spectrometry (MS/MS) method has been reported for the simultaneous analysis of captafol, its metabolites, and other fungicides in cereals. nih.gov This method utilized an optimized electrospray ionization (ESI) source that prevented the degradation of these compounds. nih.gov The validation of such methods is performed according to stringent guidelines like SANTE/11813/2017, ensuring recoveries are typically within the 70-120% range with relative standard deviations (RSDs) below 20%. epa.govnih.gov
Table 1: Example of UHPLC Parameters for Pesticide Analysis
| Parameter | Condition |
|---|---|
| Column | CORTECS C18+ (3.0 x 100 mm, 2.7-µm) waters.com |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min qcap-egypt.com |
| Gradient | Linear gradient from 5% to 95% B lcms.cz |
| Column Temperature | 40°C eurl-pesticides.eu |
| Injection Volume | 1-5 µL eurl-pesticides.eulcms.cz |
This table presents a generalized set of parameters; specific conditions may vary based on the exact instrumentation and sample matrix.
Gas Chromatography (GC) Methodologies, Addressing Thermal Lability Considerations
While gas chromatography (GC) is a powerful technique for pesticide analysis, it poses significant challenges for thermally labile compounds like captafol. researchgate.netnih.gov During conventional split/splitless injection, the high temperatures of the injector port can cause captafol to degrade into its metabolite, tetrahydrophthalimide (THPI). researchgate.netnih.goveurl-pesticides.eu This degradation leads to inaccurate quantification of the parent compound. researchgate.netnih.gov
To overcome this, specialized injection techniques have been developed. On-column injection (OCI) is a preferred method as it introduces the sample directly onto the column at a lower temperature, minimizing thermal degradation. researchgate.netnih.govrsc.org This technique has been shown to be effective in preventing the degradation of captafol and other thermally sensitive pesticides. researchgate.netnih.gov Another alternative is the programmable temperature vaporizer (PTV) inlet, which allows for a controlled temperature ramp, further reducing the risk of thermal breakdown. rsc.org
The choice of carrier gas, column type (e.g., a TG-SilMS column), and temperature program are also critical for achieving good separation and peak shape. chromatographyonline.com Despite these advanced techniques, challenges related to injection volume, guard column maintenance, and matrix effects can still arise in routine analysis. researchgate.netnih.gov
Mass Spectrometric Detection and Quantification of this compound
Mass spectrometry (MS) is the preferred detection method for this compound due to its high selectivity and sensitivity.
Tandem Mass Spectrometry (MS/MS) Parameters and Fragmentation Patterns
For this compound, the specific precursor and product ions would be determined by infusing a standard solution into the mass spectrometer and optimizing the collision energy to achieve the most stable and intense fragment ions. The fragmentation pattern of a molecule is unique and provides structural information. While specific fragmentation data for this compound is not widely published, the fragmentation of the non-deuterated captafol can provide insights. The fragmentation of similar compounds often involves the loss of small neutral molecules or characteristic functional groups. mdpi.comdea.govscielo.brlibretexts.org For instance, in-source fragmentation of captan (B1668291) to THPI has been observed. eurl-pesticides.eu Unusual mass shifts can sometimes occur, such as the neutral loss of two HD molecules from deuterated compounds. eurl-pesticides.eu
Table 2: Hypothetical MS/MS Parameters for this compound
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
|---|---|---|---|
| [M+H-d6]+ or other adduct | Fragment A | Fragment B | Optimized Value |
This table is for illustrative purposes only. The actual parameters would be instrument-specific and determined during method development.
Isotope Dilution Mass Spectrometry (IDMS) Principles and Practical Application for Quantifying Captafol Residues Using this compound as Internal Standard
Isotope dilution mass spectrometry (IDMS) is considered the gold standard for quantitative analysis. epa.gov This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical procedure. iarc.frresearchgate.net
The key principle of IDMS is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and chromatographic steps. epa.gov Any losses of the analyte during sample preparation will be mirrored by proportional losses of the internal standard. By measuring the ratio of the response of the native analyte to the labeled standard in the final extract, an accurate quantification can be achieved, compensating for matrix effects and variations in recovery. epa.govlcms.czepa.gov
In practice, a known concentration of this compound is spiked into the sample. scispace.comchemetrix.co.za After sample processing and analysis by LC-MS/MS or GC-MS, the concentration of the native captafol is calculated using a response factor determined from the analysis of calibration standards containing both the native analyte and the labeled internal standard. lcms.cz This approach has been successfully applied to the analysis of various pesticide residues in complex matrices. researchgate.net
Comprehensive Sample Preparation Strategies for Diverse Research Matrices
The goal of sample preparation is to extract the analyte of interest from the matrix and remove interfering compounds that could compromise the analysis. The choice of method depends on the properties of the analyte and the complexity of the matrix.
For agro-food matrices such as fruits, vegetables, and cereals, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted. lcms.czscispace.comacs.orgchromatographyonline.com The original method involves an extraction with acetonitrile followed by a salting-out step using magnesium sulfate (B86663) and sodium chloride to induce phase separation. acs.org A subsequent dispersive solid-phase extraction (d-SPE) step with sorbents like primary secondary amine (PSA) is used for cleanup. acs.org
However, for pH-sensitive compounds like captafol, modifications to the standard QuEChERS protocol are necessary to prevent degradation. eurl-pesticides.euqcap-egypt.com This often involves acidifying the extraction solvent (e.g., with acetic or formic acid) and avoiding alkaline sorbents like PSA during cleanup. epa.goveurl-pesticides.euqcap-egypt.com Cryogenic milling of samples can also minimize degradation during homogenization. epa.govnih.gov
For environmental matrices like water, solid-phase extraction (SPE) is a common technique. epa.gov Water samples are passed through a cartridge containing a sorbent that retains the analyte, which is then eluted with a small volume of an organic solvent. For soil and sediment samples, techniques like pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE) can be employed. epa.gov
Table 3: Common Sample Preparation Techniques for Captafol Analysis
| Matrix | Sample Preparation Method | Key Considerations |
|---|---|---|
| Fruits & Vegetables | Modified QuEChERS epa.govqcap-egypt.com | Acidified extraction solvent, avoidance of PSA cleanup. epa.govqcap-egypt.com |
| Cereals | Modified QuEChERS or Ethyl Acetate Extraction nih.govacs.org | Cryogenic milling to prevent degradation. nih.gov |
| Water | Solid-Phase Extraction (SPE) epa.gov | Choice of appropriate sorbent material. |
Extraction Techniques (e.g., QuEChERS, Solid-Phase Extraction)
The initial step in the analysis of this compound from complex samples involves an efficient extraction process to isolate the analyte from interfering matrix components. The selection of an appropriate extraction technique is crucial for obtaining high recovery rates and clean extracts, which are essential for sensitive and reliable downstream analysis, typically by chromatography coupled with mass spectrometry.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has emerged as a widely adopted sample preparation method in pesticide residue analysis due to its simplicity, high throughput, and minimal solvent consumption. The standard QuEChERS protocol involves an initial extraction with acetonitrile followed by a partitioning step with salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is employed to remove co-extracted matrix components such as pigments, lipids, and sugars. For the analysis of captafol, where this compound is used as an internal standard, the QuEChERS method has been successfully applied to various food matrices, including fruits, vegetables, and cereals. The efficiency of the extraction is critical to ensure that both the native analyte and the deuterated standard are recovered at similar rates.
Solid-Phase Extraction (SPE) offers a more selective and often more powerful cleanup alternative to d-SPE, albeit at a lower throughput. SPE utilizes a packed cartridge containing a solid adsorbent to retain the analyte of interest while allowing interfering compounds to pass through. The choice of sorbent material is critical and depends on the chemical properties of the analyte and the nature of the matrix. For a non-polar compound like captafol and its deuterated standard, reversed-phase sorbents such as C18 are commonly employed. The process involves conditioning the cartridge, loading the sample extract, washing away impurities, and finally eluting the analyte with a small volume of an organic solvent. This technique can yield very clean extracts, which is particularly beneficial for complex matrices that can cause significant matrix effects in the analytical instrument.
The following table summarizes typical extraction parameters used in methods employing this compound.
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) |
| Extraction Solvent | Acetonitrile | Acetonitrile, Ethyl Acetate |
| Partitioning Salts | Magnesium Sulfate, Sodium Chloride | Not Applicable |
| Cleanup Sorbent | Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) | C18, Florisil |
| Elution Solvent | Not Applicable | Dichloromethane, Ethyl Acetate |
| Typical Matrices | Fruits, Vegetables, Cereals | Water, Soil, Biological Fluids |
Matrix Effect Compensation Strategies Utilizing this compound
The matrix effect, which is the alteration of analyte ionization efficiency in the mass spectrometer's ion source due to co-eluting matrix components, is a significant challenge in quantitative analysis. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. The use of an isotopically labeled internal standard, such as this compound, is the most effective strategy to compensate for these matrix effects.
This compound is an ideal internal standard because it shares nearly identical physicochemical properties with the parent compound, cis-captafol. This ensures that it co-elutes chromatographically and behaves similarly during extraction, cleanup, and ionization. By adding a known amount of this compound to the sample at the beginning of the analytical procedure, any loss of the analyte during sample preparation or any signal suppression/enhancement in the mass spectrometer will affect both the analyte and the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively nullifying the matrix effect.
Research has demonstrated the efficacy of this compound in compensating for matrix effects in a variety of complex matrices. For instance, in the analysis of fruit juices, where sugars and organic acids can cause significant signal suppression, the use of this compound has been shown to provide accurate and precise results. Similarly, in the analysis of fatty matrices like edible oils, where lipids can interfere with the analysis, this compound helps to correct for variations in recovery and ionization.
Rigorous Method Validation Parameters for this compound Analytical Procedures
To ensure that an analytical method is fit for its intended purpose, it must undergo a rigorous validation process. This involves the evaluation of several key performance parameters to demonstrate the method's reliability, accuracy, and precision.
Evaluation of Linearity, Accuracy, Precision, and Limits of Detection/Quantification
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For methods employing this compound, linearity is typically assessed by preparing a series of calibration standards at different concentrations in a solvent or a matrix extract. The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration, and a linear regression analysis is performed. A high coefficient of determination (R² > 0.99) is generally required to demonstrate linearity.
Accuracy refers to the closeness of the measured value to the true value. It is typically evaluated by performing recovery experiments, where a known amount of the analyte is spiked into a blank matrix at different concentration levels. The samples are then analyzed, and the percentage of the spiked amount that is recovered is calculated. The use of this compound as an internal standard significantly improves accuracy by correcting for losses during sample preparation and for matrix effects.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The use of an internal standard like this compound helps to improve precision by minimizing the impact of random variations in the analytical process.
Limits of Detection (LOD) and Limits of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the lowest concentration that can be distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. These are typically determined based on the signal-to-noise ratio of the analytical signal.
The following table presents typical validation parameters for an analytical method for captafol using this compound as an internal standard.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | < 15% |
| LOD | 0.1 - 1 µg/kg |
| LOQ | 0.5 - 5 µg/kg |
Assessment of Robustness and Inter-laboratory Transferability for Methods Employing this compound
Robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. To assess robustness, key parameters of the method, such as the pH of the extraction solvent, the composition of the mobile phase, or the temperature of the chromatographic column, are slightly varied. The effect of these variations on the analytical results is then evaluated. A robust method will show minimal changes in the results when subjected to these small variations.
Inter-laboratory Transferability is the ability of a method to be successfully transferred from one laboratory to another and still produce comparable results. This is a critical aspect for the standardization of analytical methods. Inter-laboratory studies, also known as proficiency tests or round-robin tests, are conducted to assess the transferability of a method. In these studies, a homogeneous sample is sent to multiple laboratories, and each laboratory analyzes the sample using the same method. The results from the different laboratories are then compared to assess the level of agreement. The use of a well-characterized internal standard like this compound is crucial for achieving good inter-laboratory transferability, as it helps to minimize variations in results that may arise from differences in equipment, reagents, or laboratory environment.
Environmental Fate and Degradation Pathways of Cis Captafol D6
Photolytic Degradation Kinetics and Mechanisms of Cis-Captafol-d6 in Aqueous and Atmospheric Systems
Photodegradation is a key abiotic process that can contribute to the transformation of pesticides in the environment. nih.gov This process involves direct photolysis, where a molecule absorbs solar radiation, and indirect photolysis, which is mediated by other light-absorbing substances. nih.govnih.gov For direct photolysis to occur in the environment, a chemical must have a UV-visible absorption spectrum that overlaps with the solar spectrum at the Earth's surface (wavelengths >290 nm). nih.gov
The high energy of sunlight can induce characteristic chemical reactions, including bond scission, rearrangement, and cyclization, which are less common in other degradation processes like hydrolysis or microbial action. nih.govresearchgate.net The specific mechanisms can be investigated using techniques such as laser flash photolysis (LFP) to identify transient reactive species. nih.govresearchgate.net
Hydrolytic Degradation Kinetics and Identification of Hydrolysis Products of this compound
Hydrolysis is a significant degradation pathway for Captafol (B1668290), particularly under neutral to alkaline conditions. nih.govinchem.org The rate of hydrolysis is highly dependent on pH. The molecule is stable under neutral or slightly acidic conditions but is rapidly hydrolyzed in both acidic and alkaline media. fao.orgnih.gov At a temperature of 50°C and a pH of 6, Captafol has been observed to have a decomposition half-life of approximately 3 hours. nih.gov In the presence of sulfhydryl-containing compounds, which are common in biological systems, the degradation of Captafol is significantly faster than its hydrolysis. inchem.org
The hydrolysis of Captafol breaks down the molecule into several products that are not fungicidally active. nih.gov The primary identified products are detailed in the table below.
Table 1: Identified Hydrolysis Products of Captafol
| Product Name | Chemical Formula | Role/Significance | Reference |
|---|---|---|---|
| Tetrahydrophthalimide (THPI) | C₈H₉NO₂ | Major degradation product. | inchem.org |
| Dichloroacetic acid | C₂H₂Cl₂O₂ | A chlorinated acetic acid derivative. | inchem.org |
| Chloride ion | Cl⁻ | Inorganic ion released during breakdown. | inchem.org |
| Inorganic sulphur | S | Released in various oxidation states. | inchem.org |
Microbial Biotransformation and Biodegradation Studies of this compound in Soil and Water Systems
Biodegradation is considered a primary route for the dissipation of Captafol in environmental systems. fao.org The compound is generally classified as not persistent in soil and water. herts.ac.uknih.gov The rate of microbial degradation can vary significantly based on environmental conditions and the composition of the microbial community. fao.orgfao.org
In soil, the half-life of Captafol is reported to be approximately 11 days. nih.gov However, other studies have shown a range of degradation rates depending on the soil characteristics. For instance, half-lives of less than three, five, and eight days have been observed in nonsterile organic, sandy, and clay loam soils, respectively. fao.org A separate study estimated the half-life to be in the range of 23–55 days across three different soil types. fao.org In aquatic environments, the estimated half-life of Captafol in a river is very short, at 0.3 days, with biodegradation being the principal cause of its removal. fao.org
Table 2: Reported Biodegradation Half-Life of Captafol in Different Systems
| Environmental Matrix | Half-Life (DT₅₀) | Soil/Water Characteristics | Reference |
|---|---|---|---|
| Soil (General) | 11 days | Not specified | nih.gov |
| Nonsterile Organic Soil | < 3 days | Not specified | fao.org |
| Nonsterile Sandy Loam Soil | < 5 days | Not specified | fao.org |
| Nonsterile Clay Loam Soil | < 8 days | Not specified | fao.org |
| Various Soils | 23 - 55 days | Not specified | fao.org |
| River Water | 0.3 days | Not specified | fao.org |
Sorption and Desorption Dynamics of this compound in Varied Environmental Matrices (e.g., soil, sediment)
The mobility of Captafol in the environment is governed by its sorption and desorption behavior in matrices like soil and sediment. fao.org Adsorption studies indicate that Captafol is slightly mobile in most soils. fao.org The process is influenced by soil properties, especially the organic matter content, with higher sorption generally observed in soils with more organic matter. pjoes.com It has been noted that Captafol does not readily leach from alkaline soils. fao.org
A study investigating the adsorption of Captafol on red soil and sediment demonstrated that the process is spontaneous and exothermic. The data from this study fit well with the Freundlich adsorption isotherm model.
Table 3: Thermodynamic Parameters for Captafol Adsorption
| Matrix | Apparent Equilibrium Constant (K') | Gibbs Free Energy (ΔG) (kJ/mol) | Adsorption Sites (n) | Reference |
|---|---|---|---|---|
| Sediment | 57.34 ± 4.6 | -9.98 ± 0.19 | 1.08 ± 0.03 | |
| Red Soil | 58.16 ± 4.7 | -10.05 ± 0.21 | 1.10 ± 0.01 |
Volatilization and Atmospheric Transport Modeling of this compound in Environmental Dispersion Studies
Volatilization from soil and water surfaces can be a significant transport pathway for some pesticides, leading to their atmospheric transport over long distances. However, for Captafol, this is not considered a major environmental fate process. fao.orgherts.ac.uk The compound has a low vapor pressure, which limits its tendency to volatilize from both dry and moist soil surfaces. fao.org Consequently, significant atmospheric dispersion and long-range transport are not expected for Captafol, and specific atmospheric transport modeling studies for this compound are not prominent in the scientific literature.
Investigation of Thermal Decomposition Pathways and Products of this compound in Controlled Pyrolysis Studies
The thermal stability of Captafol is limited, and it undergoes decomposition upon heating. It is known to decompose slowly at its melting point of 160-162°C. nih.govinchem.org When subjected to higher temperatures leading to decomposition, it is reported to emit very toxic fumes containing hydrogen chloride, oxides of nitrogen, and oxides of sulfur. nih.gov
While controlled pyrolysis studies specifically for this compound were not found, research on other chlorinated pesticides using techniques like thermogravimetric analysis coupled with mass spectrometry (TG-MS) shows that thermal decomposition often occurs in distinct stages. coresta.orgnih.gov The initial phase typically involves the breakdown of the parent molecule, followed by the oxidation of the resulting products at higher temperatures, leading to the formation of simple molecules like CO₂, CO, H₂O, and nitrogen oxides. coresta.org
Residue Dynamics and Environmental Persistence of this compound in Agricultural Non-Human Matrices
Captafol is considered to be non-persistent in the environment. herts.ac.uknih.gov Its degradation is relatively rapid in both soil and on plant surfaces. The half-life of Captafol on most crops following application has been reported to be less than five days. fao.org
Studies on residue dynamics in livestock have also been conducted. In a feeding study with lactating cows, orally administered ¹⁴C-labeled Captafol was rapidly excreted. inchem.org The primary route of excretion was urine, with a smaller amount eliminated in the feces. inchem.org Importantly, no significant residues of Captafol or its metabolites containing the radiolabel were found to accumulate in milk or tissues. inchem.org
Metabolic and Transformation Studies of Cis Captafol D6 in Non Human Biological Systems
In Vitro Enzymatic Transformation Pathways of Cis-Captafol-d6 in Isolated Cellular Components or Enzyme Systems
The in vitro transformation of Captafol (B1668290) is characterized by its rapid degradation, primarily through non-enzymatic and enzymatic reactions involving thiol-containing molecules. The primary cleavage of the molecule occurs at the nitrogen-sulfur (N-S) bond.
In the presence of sulfhydryl compounds such as glutathione (B108866) and cysteine, Captafol is quickly broken down to form tetrahydrophthalimide (THPI) and chloride ions. nih.gov This reaction is noted to be significantly faster than simple hydrolytic degradation. nih.gov While this can occur non-enzymatically, enzymes like Glutathione S-transferases (GSTs) may facilitate this conjugation. The degradation is also influenced by pH, with higher pH values increasing the rate of decomposition in homogenized plant preparations. jst.go.jp The deuterated label in this compound is located on the cyclohexene (B86901) ring, which is part of the resulting THPI metabolite. Therefore, the initial transformation would yield d6-tetrahydrophthalimide (THPI-d6). As this primary cleavage does not involve the C-D bonds, a significant kinetic isotope effect is not expected at this stage, and the initial transformation rate of this compound should be comparable to that of non-deuterated Captafol.
Further metabolism can involve the induction of cytochrome P-450 monooxygenases. nih.gov
Table 1: In Vitro Transformation of Captafol and Predicted Products for this compound
| Reactant/System | Transformation Pathway | Key Metabolite (Captafol) | Predicted Key Metabolite (this compound) |
| Glutathione (GSH) / Cysteine | Thiolysis (Cleavage at N-S bond) | Tetrahydrophthalimide (THPI) | d6-Tetrahydrophthalimide (THPI-d6) |
| Aqueous solution | Hydrolysis (Cleavage at N-S bond) | Tetrahydrophthalimide (THPI) | d6-Tetrahydrophthalimide (THPI-d6) |
| Liver Microsomes (e.g., S-9 mix) | Metabolic Detoxification | Tetrahydrophthalimide (THPI) | d6-Tetrahydrophthalimide (THPI-d6) |
Plant Uptake, Translocation, and Metabolic Profiling of this compound in Model Plant Species
Studies on non-deuterated Captafol show that the fungicide and its metabolites can be absorbed by the roots and shoots of plants and are subsequently translocated throughout the plant tissues. orst.edunih.gov Due to its very low solubility in water, residues of the parent compound are often found on the surface of treated plants. inchem.org
The primary metabolic pathway in plants is similar to that in other systems: a hydrolytic cleavage yielding tetrahydrophthalimide (THPI) and dichloroacetic acid. orst.edu The THPI moiety can be further degraded to tetrahydrophthalamic acid (THPAM), and eventually to phthalic acid and ammonia. orst.edu In vitro tests using macerates from spinach, tomato, and celery confirm that Captafol is readily decomposed by plant cell sap. inchem.org
For this compound, a similar pattern of uptake and translocation is expected. Metabolic profiling would reveal a series of deuterated metabolites, initiated by the formation of THPI-d6. The stable isotope label would be instrumental in distinguishing the fungicide's metabolites from the plant's endogenous compounds, allowing for a clear and unambiguous mapping of its metabolic fate.
Table 2: Metabolites of Captafol Identified in Plants and Predicted Deuterated Analogs
| Parent Compound | Metabolite | Predicted Deuterated Analog from this compound |
| Captafol | Tetrahydrophthalimide (THPI) | d6-Tetrahydrophthalimide (THPI-d6) |
| Captafol | Tetrahydrophthalamic acid (THPAM) | d6-Tetrahydrophthalamic acid (THPAM-d6) |
| Captafol | 4,5-epoxyhexahydrophthalimide (THPI-epoxide) | d6-4,5-epoxyhexahydrophthalimide (THPI-epoxide-d6) |
Microbial Transformation Products and Pathways of this compound in Microorganism Cultures
Soil microorganisms play a role in the degradation of Captafol. tandfonline.com Studies have shown that when added to sandy loam, Captafol initially caused a decrease in bacterial and fungal populations, but these populations recovered quickly. nih.gov In controlled microbial systems, such as those using Escherichia coli, the mutagenic activity of Captafol was negated by the addition of a liver S-9 mix, indicating metabolic detoxification. orst.edu
The transformation pathways in microorganism cultures are expected to involve hydrolysis and reactions with microbial thiols, similar to other biological systems. This would lead to the formation of THPI. For this compound, the primary transformation product in microbial cultures would be THPI-d6. Certain microbial communities, particularly under anaerobic conditions, are known to catalyze unique reactions. For instance, studies on other organochlorine pesticides have shown that sulfate-reducing bacteria can introduce sulfur into the molecular structure. frontiersin.org The use of this compound would be highly beneficial in such studies to confirm the origin of complex metabolites.
Table 3: Effect of Captafol on Soil Enzymes and Microflora
| Enzyme/Microflora | Observed Effect of Captafol | Duration of Effect |
| Bacterial Populations | Initial decrease, followed by recovery | Temporary |
| Fungal Populations | Inhibition | ~1 week |
| Invertase & Amylase | Suppression | ~1 day |
| Dehydrogenase | Depression | ~4 days |
Comparative Metabolic Profiling of this compound Versus Non-Deuterated Captafol for Mechanistic Elucidation in Model Organisms
A direct comparative study of the metabolism of this compound and non-deuterated Captafol is a classic method for elucidating reaction mechanisms. The key principle underlying this approach is the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A C-D bond is stronger than a C-H bond, so reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.
In the context of Captafol metabolism, the initial cleavage at the N-S bond would not exhibit a significant KIE, as the deuterium (B1214612) atoms on the cyclohexene ring are not involved. However, if the subsequent degradation of the THPI-d6 ring involves the cleavage of a C-D bond, a significant KIE would be observed.
By simultaneously administering both labeled and unlabeled Captafol to a model organism and analyzing the relative ratios of downstream metabolites, researchers can pinpoint rate-limiting steps in the metabolic pathway. For example, a buildup of THPI-d6 relative to its subsequent metabolites (compared to the ratio for non-deuterated THPI) would strongly suggest that a C-H/C-D bond on the ring is broken in that metabolic step. This makes comparative profiling an invaluable tool for detailed mechanistic studies.
Table 4: Conceptual Data from a Comparative Metabolic Profiling Study
| Metabolite Ratio | Hypothetical Value (No KIE in M2 formation) | Hypothetical Value (KIE in M2 formation) | Interpretation |
| [THPI-d6] / [THPI] | ~1.0 | ~1.0 | Initial cleavage is not subject to KIE. |
| [Metabolite M2-dx] / [Metabolite M2] | ~1.0 | < 1.0 | The conversion of THPI to Metabolite M2 is slower for the deuterated compound, indicating a rate-determining C-D bond cleavage. |
Advanced Research Applications and Methodological Contributions of Cis Captafol D6
Elucidation of Organic Reaction Mechanisms Using Cis-Captafol-d6 as a Labeled Probe
In mechanistic studies, researchers can use this compound to trace the fate of the captafol (B1668290) molecule throughout a chemical transformation. By analyzing the isotopic composition of the products, intermediates, and byproducts, it is possible to infer the bond-making and bond-breaking steps of the reaction. For instance, if a reaction involves the cleavage of a carbon-deuterium bond, a kinetic isotope effect would be observed, providing strong evidence for that specific mechanistic step. The application of large language models (LLMs) combined with traditional search algorithms is an emerging approach to guide the exploration of plausible reaction mechanisms. arxiv.org
Tracer Studies and Isotopic Tracking of Captafol Analogs in Complex Environmental and Biological Systems Employing this compound
This compound is invaluable for tracer studies in intricate environmental and biological matrices. Its deuterium (B1214612) labels act as a distinct marker, allowing scientists to follow the metabolic and degradation pathways of captafol and its analogs.
In environmental research, this compound can be introduced into soil or water samples to study its persistence, mobility, and transformation under various conditions. gcms.cz This helps in understanding the environmental fate of captafol, a fungicide known for its widespread use and potential for residue accumulation in food and the environment. nih.gov For example, studies have monitored captafol residues in fruits, vegetables, and soil. nih.govcore.ac.uk The use of the deuterated standard allows for accurate quantification by isotope dilution mass spectrometry, a technique that corrects for matrix effects and sample preparation losses.
In biological systems, this compound can be used to investigate the metabolism of captafol in organisms. nih.gov By tracking the deuterated metabolites, researchers can identify the metabolic pathways and the enzymes involved. nih.gov This information is crucial for assessing the potential toxicity and bioaccumulation of captafol and its degradation products. nih.govnih.gov Human biomonitoring studies have utilized metabolites of related compounds to assess exposure. researchgate.net
Development of Certified Reference Materials and Analytical Standards Utilizing this compound for Quality Assurance in Research
Certified Reference Materials (CRMs) and analytical standards are fundamental for ensuring the quality and reliability of analytical measurements. iaea.orgnih.gov this compound plays a significant role in the development of these materials for pesticide residue analysis.
As an internal standard, this compound is added to a sample at a known concentration before analysis. Because it behaves almost identically to the non-labeled cis-Captafol during extraction, cleanup, and chromatographic analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for accurate correction and quantification. The use of isotopically labeled internal standards is a key component of robust analytical methods. researchgate.net
The development of CRMs, which are materials with a certified concentration of a specific substance, often relies on the use of high-purity analytical standards like this compound for their characterization and value assignment. researchgate.netnih.gov These CRMs are then used by laboratories to validate their analytical methods and ensure the accuracy of their results, a critical aspect of quality assurance in research and regulatory monitoring. iaea.orglgcstandards.com
Table 1: Properties of Cis-Captafol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉Cl₄NO₂S | scbt.comnist.gov |
| Molecular Weight | 349.06 g/mol | scbt.comnist.gov |
Application of this compound in Multi-Residue Analytical Methodologies for Comprehensive Pesticide Monitoring in Research Samples
Multi-residue analytical methods are essential for the efficient and comprehensive monitoring of pesticides in food and environmental samples. researchgate.netlabrulez.comshimadzu.com These methods are designed to detect and quantify a large number of pesticides simultaneously. The inclusion of isotopically labeled internal standards like this compound is crucial for the accuracy and reliability of these complex analyses.
In methods such as those based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), this compound serves as an ideal internal standard for the quantification of captafol. researchgate.netthermofisher.comresearchgate.netlcms.cz Its use helps to compensate for matrix effects, which are a common challenge in the analysis of complex samples like cereals, fruits, and vegetables. researchgate.netresearchgate.net The development of such methods allows for the reliable monitoring of pesticide residues to ensure food safety and environmental protection. core.ac.uklabrulez.comnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| cis-Captafol |
| This compound |
| Captafol |
| Captan (B1668291) |
| Folpet (B141853) |
| Iprodione |
| Tetrahydrophthalimide |
Future Directions and Emerging Research Opportunities for Cis Captafol D6
Integration of Artificial Intelligence and Machine Learning in Cis-Captafol-d6 Analytical Data Interpretation
Table 1: Applications of AI/ML in the Analytical Workflow of this compound
| AI/ML Technique | Specific Application for this compound Analysis | Potential Benefit |
|---|---|---|
| Machine Learning (ML) | Automated peak detection and integration in chromatography data. chromatographytoday.com | Increased accuracy, reduced manual error, and higher throughput. |
| Deep Learning (DL) | Differentiating target analyte signals from complex matrix interference. chromatographyonline.com | Enhanced sensitivity and reliability in complex samples like soil or plasma. |
| Natural Language Processing (NLP) | Mining scientific literature for data on Captafol (B1668290) metabolism and toxicity. heelsandtech.com | Faster hypothesis generation and improved design of biomonitoring studies. |
| Predictive Analytics | Forecasting instrument performance and scheduling preventative maintenance. | Minimized downtime and improved consistency of analytical results. |
Advanced Computational Chemistry and Predictive Modeling for this compound Behavior and Transformation
Computational chemistry offers powerful tools for predicting the behavior and fate of molecules, reducing the need for extensive and costly laboratory experiments. alliedacademies.org For this compound, these methods can provide invaluable insights into its properties and potential transformations, which is critical for its role as an internal standard.
Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties with high accuracy. chemrxiv.org These calculations can predict the vibrational frequencies of this compound, helping to confirm its structure via infrared (IR) spectroscopy. They can also model its electronic structure to understand its reactivity and fragmentation patterns in a mass spectrometer, aiding in the development of sensitive detection methods. alliedacademies.org
Predictive models are particularly useful for assessing the environmental fate of the parent compound, Captafol. uiowa.edu Computational tools can simulate its transformation under various environmental conditions, such as exposure to sunlight (photodegradation) or microbial action. uiowa.edudoi.org By understanding the potential transformation products (TPs) of Captafol, researchers can proactively look for these compounds in environmental samples. researchgate.net Computational models can also predict the properties of these TPs, helping to identify them when they are detected. doi.org This predictive power is essential for comprehensive environmental risk assessment, where this compound serves as the stable isotope standard for quantifying not only the parent compound but also its degradation products.
Table 2: Predictive Modeling Applications for this compound and its Analogs
| Computational Method | Predicted Property/Behavior | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Spectroscopic properties (IR, NMR), reaction barriers, electronic structure. chemrxiv.org | Structural verification and optimization of mass spectrometric detection methods. |
| Molecular Docking | Interaction with biological targets (e.g., enzymes). alliedacademies.org | Understanding potential metabolic pathways of the parent compound, Captafol. |
| Quantitative Structure-Activity Relationship (QSAR) | Toxicity and bioactivity of potential transformation products. | Assessing the environmental risk of Captafol degradation products. |
| Photodegradation Modeling | Rates and pathways of breakdown under UV light. doi.org | Predicting the environmental persistence and fate of Captafol. |
Innovative Methodologies for the Synthesis of Novel Deuterated Captafol Analogs
The synthesis of deuterated compounds is fundamental to their availability as internal standards. rsc.org While this compound is an established standard, emerging research demands a broader range of labeled analogs for more detailed mechanistic and metabolic studies. Innovations in synthetic chemistry are making the creation of these novel deuterated compounds more efficient and versatile.
Traditional methods for deuterium (B1214612) incorporation often involve multi-step syntheses starting from expensive labeled precursors. doi.org Modern approaches focus on late-stage deuterium incorporation, which is more resource-efficient. researchgate.net Key innovative methods include:
Catalytic Hydrogen-Deuterium (H/D) Exchange: This technique uses transition metal catalysts, such as platinum or palladium, to exchange hydrogen atoms on a molecule with deuterium from a source like deuterium oxide (D₂O). researchgate.netresolvemass.ca This method is effective for deuterating aromatic and aliphatic compounds. resolvemass.ca
Ionic Liquid Catalysis: Recent studies have shown that specific ionic liquids can catalyze H/D exchange under mild conditions, avoiding the need for strong acids, bases, or metals that could degrade sensitive molecules. doi.org
Combined Biochemical-Chemical Approaches: This strategy uses enzymes for highly specific reactions, such as hydrolyzing ester bonds, followed by chemical reactions to install deuterated chains. europa.eu This can be particularly useful for creating specifically labeled analogs of complex molecules.
These innovative methods could be applied to synthesize novel deuterated Captafol analogs with deuterium atoms at different positions in the molecule. Such analogs would be invaluable tools for elucidating the metabolic pathways of Captafol, as the position of the deuterium label can influence the rate of metabolism (a phenomenon known as the kinetic isotope effect) and reveal which parts of the molecule are transformed. rsc.org
Table 3: Comparison of Synthesis Methods for Deuterated Analogs
| Synthesis Method | Description | Advantages | Potential Application for Captafol Analogs |
|---|---|---|---|
| Catalytic H/D Exchange | Uses a metal catalyst (e.g., Pt/C) and a deuterium source (e.g., D₂O) to swap H for D. researchgate.net | General applicability to various functional groups, can achieve high deuterium incorporation. europa.eu | Creating perdeuterated or selectively deuterated Captafol on its aliphatic or aromatic rings. |
| Ionic Liquid Catalysis | Employs an ionic liquid as a catalyst for H/D exchange under mild conditions. doi.org | Avoids harsh reagents, suitable for fragile molecules, high selectivity. doi.orgresearchgate.net | Deuterating specific sites on the Captafol molecule without causing degradation. |
| Biochemical-Chemical Synthesis | Combines enzymatic reactions for specificity with standard chemical synthesis. europa.eu | High regioselectivity, allows for complex modifications. | Synthesizing analogs where deuterium is located on a specific side chain modified by enzymatic action. |
Challenges and Innovations in the Application of Isotopic Standards in Environmental Chemistry and Biomonitoring Research
The use of stable isotope standards like this compound is the gold standard for quantification in environmental and biomonitoring studies, but it is not without challenges. alfa-chemistry.com However, continuous innovation seeks to address these limitations.
Challenges:
Isotope Fractionation: Physical and chemical processes can alter the natural ratio of isotopes, potentially introducing errors into measurements. solubilityofthings.com
Matrix Effects: The complex composition of environmental samples (e.g., soil, water) or biological samples (e.g., blood, urine) can interfere with the ionization of the analyte and the standard in the mass spectrometer, leading to inaccurate quantification. alfa-chemistry.com
Availability and Cost of Standards: The synthesis of high-purity, compound-specific isotope standards is often complex and expensive, limiting their accessibility for some research. researchgate.net
Data Comparability: Ensuring that data from different laboratories and studies are comparable requires robust calibration and the use of certified reference materials (RMs), which are not always available for emerging contaminants. tandfonline.com
Innovations: To overcome these challenges, the scientific community is developing innovative solutions. High-precision mass spectrometry techniques, such as multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS), offer enhanced sensitivity and can help mitigate issues like isotope fractionation. nist.govifremer.fr The development of new certified reference materials by institutions like the National Institute of Standards and Technology (NIST) is crucial for improving data accuracy and inter-laboratory comparability. nist.gov
Furthermore, combining analytical techniques offers new possibilities. The coupling of mass spectrometry imaging (MSI) with stable isotope labeling allows for the simultaneous quantification and spatial localization of compounds in tissues, providing deeper insights into metabolic processes and toxic effects. the-innovation.org Advances in sample preparation and cleanup techniques are also helping to reduce matrix effects, ensuring that the isotopic standard and the analyte behave similarly during analysis. csic.es These innovations collectively enhance the reliability and utility of isotopic standards like this compound in critical research areas.
Table 4: Overcoming Challenges in Isotopic Standard Application
| Challenge | Description | Innovation/Solution |
|---|---|---|
| Isotope Fractionation | Variations in isotope ratios caused by physical or chemical processes. solubilityofthings.com | High-precision mass spectrometry (e.g., MC-ICP-MS) and advanced calibration protocols. nist.gov |
| Matrix Effects | Interference from other components in the sample matrix affecting analyte signal. alfa-chemistry.com | Improved sample cleanup methods, matrix-matched calibration, advanced ionization sources. |
| Data Comparability | Difficulty in comparing results between different labs or over time. tandfonline.com | Development and use of certified reference materials (RMs), participation in interlaboratory comparison exercises. tandfonline.comnist.gov |
| Analyte Degradation | Transformation of the target compound during sample workup or analysis. | Use of isotopic standards like this compound helps to correct for losses during sample preparation. rsc.org |
Q & A
Q. How should contradictory results from stability studies of cis-Captafol-d6 in different solvents be analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
